Lenalidomide-PEG2-C2-amine hydrochloride is a synthetic compound that combines lenalidomide, a derivative of thalidomide, with a polyethylene glycol (PEG) linker and an amine functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) . Lenalidomide itself is recognized for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, making it a significant component in various therapeutic applications .
Lenalidomide-PEG2-C2-amine hydrochloride is classified as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand that can be conjugated to target protein ligands through straightforward chemical reactions . The compound is typically used in research settings and has been studied for its potential in treating conditions such as multiple myeloma and myelodysplastic syndromes .
The synthesis of lenalidomide-PEG2-C2-amine hydrochloride involves several key steps:
Industrial production typically employs optimized reaction conditions to ensure high yield and purity, with quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Lenalidomide-PEG2-C2-amine hydrochloride can undergo various chemical reactions:
These reactions allow for the formation of various derivatives that can be further utilized in synthesizing PROTACs and other therapeutic agents .
Lenalidomide-PEG2-C2-amine hydrochloride exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. The compound binds to the cereblon protein, altering the substrate specificity of the ligase. This promotes the ubiquitination and subsequent proteasomal degradation of target proteins, which is particularly effective in treating multiple myeloma and myelodysplastic syndromes by degrading specific transcription factors that lead to malignant cell death .
The compound has a shelf life of 12 months when stored properly and should be handled under appropriate laboratory safety measures due to its biochemical activity.
Lenalidomide-PEG2-C2-amine hydrochloride has several promising applications in scientific research:
Lenalidomide-PEG2-C2-amine HCl is a heterobifunctional degrader building block engineered for PROTAC (Proteolysis-Targeting Chimera) development. Its architecture integrates three critical elements:
This tripartite design facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), enabling ubiquitin transfer and subsequent proteasomal degradation of the POI [8].
The lenalidomide component exploits a well-characterized molecular mechanism:
Table 1: Key Properties of Lenalidomide-PEG2-C2-amine HCl
| Property | Specification | Source |
|---|---|---|
| Molecular Formula | C~19~H~27~ClN~4~O~5~ | [2] |
| Molecular Weight | 426.9 g/mol | [2] |
| CAS Number | 2360523-27-7 | [2] [9] |
| SMILES | Cl.NCCOCCOCCNC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [2] |
| Purity | ≥95% (HPLC) | [2] [3] |
| Storage Conditions | Refrigerated | [2] |
Linker design critically influences PROTAC efficacy by modulating ternary complex formation and degradation kinetics. The PEG2-C2-amine linker offers distinct advantages:
Table 2: Impact of PEG Linker Length on Degrader Properties
| Linker Type | Atoms | Approx. Length (Å) | Key Advantages | Typical Use Cases |
|---|---|---|---|---|
| PEG1 | 4 | 5–7 | Minimalist design, high stability | Compact targets |
| PEG2 | 8 | 10–15 | Balanced flexibility/solubility | Broad applicability |
| PEG3 | 12 | 15–18 | Maximal reach | Large/complex protein targets |
The terminal primary amine (–CH~2~CH~2~NH~2~) serves as a versatile handle for conjugation chemistry:
Table 3: Common Bioconjugation Strategies Using the Terminal Amine
| Reaction Type | Conjugation Partner | Bond Formed | Applications |
|---|---|---|---|
| Amide Coupling | Carboxylic acid | –CO–NH– | Peptide/protein fusion (most common) |
| Succinimidyl Ester | |||
| Carbamate Formation | Chloroformate | –NH–CO–O– | Stable linkages with small molecules |
| Reductive Amination | Aldehyde/ketone | –CH~2~–NH– | Glycoprotein/lipid conjugates |
| Urea Coupling | Isocyanate | –NH–CO–NH– | Hydrophobic-resistant bonds |
| Diazonium Coupling | Aryldiazonium salt | –N=N– | Surface immobilization (e.g., biosensors) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: